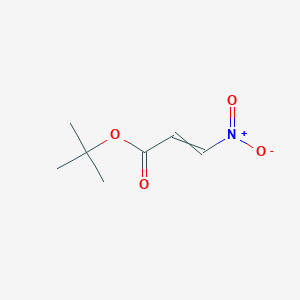
tert-Butyl 3-nitroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-nitroprop-2-enoate: is an organic compound with the molecular formula C7H11NO4. It is a nitroalkene derivative, characterized by the presence of a nitro group (-NO2) and an ester group (-COO-). This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Classical Esterification: One common method involves the esterification of 3-nitroprop-2-enoic acid with tert-butanol in the presence of a strong acid catalyst like sulfuric acid.
Alternative Methods: Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions.
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate, is common in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: tert-Butyl nitrite (TBN) and iron(III) chloride (FeCl3) are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted nitroalkenes or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-nitroprop-2-enoate is used as a building block in organic synthesis. It is involved in the synthesis of complex molecules and serves as a precursor for various chemical transformations .
Biology: In biological research, this compound is used to study the effects of nitroalkenes on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: Its derivatives are studied for their pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-nitroprop-2-enoate involves its reactivity as a nitroalkene. The nitro group can participate in various chemical reactions, including nucleophilic addition and radical reactions. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl acrylate: Similar in structure but lacks the nitro group.
tert-Butyl 3-nitropropanoate: Similar but with a saturated carbon chain.
tert-Butyl 2-nitroprop-2-enoate: Similar but with a different position of the nitro group.
Uniqueness: tert-Butyl 3-nitroprop-2-enoate is unique due to the presence of both a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
537005-95-1 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
tert-butyl (E)-3-nitroprop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-7(2,3)12-6(9)4-5-8(10)11/h4-5H,1-3H3/b5-4+ |
InChI-Schlüssel |
JXMIXAAMUKBEMD-SNAWJCMRSA-N |
SMILES |
CC(C)(C)OC(=O)C=C[N+](=O)[O-] |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3391926.png)









